molecular formula C22H32O4 B1252665 Vitetrifolin C

Vitetrifolin C

Cat. No. B1252665
M. Wt: 360.5 g/mol
InChI Key: SGXFKBQPKLDSQY-RWBNYIAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitetrifolin C is a natural product found in Vitex trifolia with data available.

Scientific Research Applications

Chemical Composition and Structure

Vitetrifolin C is a labdane-type diterpene isolated from the fruits of Vitex trifolia, a plant belonging to the Verbenaceae family. The structure of Vitetrifolin C was elucidated using spectroscopic analysis, X-ray crystallographic analysis, and chemical evidence (Ono et al., 2000).

In Vitro Metabolism

In a study combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR, the in vitro metabolism of Vitetrifolin D, a pharmacologically active molecule related to Vitetrifolin C, was investigated in liver cell fractions. This study highlighted the use of advanced instrumental methodologies in conducting in vitro metabolism studies, particularly when substance availability is limited (Sturm et al., 2021).

Cytotoxic Properties

Research on the fruits of Vitex trifolia L. led to the isolation of new labdane-type diterpenoids, including Vitetrifolin H and I, along with Vitexoid, a new monoterpenoid. These compounds, particularly Vitetrifolin I, displayed cytotoxic properties against Hela cell proliferation and induced cell cycle arrest and apoptosis in Hela cells (Wu et al., 2009).

Tracheospasmolytic Activity

A study reported the isolation of Vitetrifolin-E from Vitex trifolia and its tracheospasmolytic activity. It was found to inhibit tracheal contraction induced by histamine and in a model using sensitized guinea pig trachea stimulated by ovalbumin (Alam et al., 2005).

properties

Product Name

Vitetrifolin C

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(2S,3R,4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-3,5,6,7-tetrahydro-2H-naphthalen-2-yl] acetate

InChI

InChI=1S/C22H32O4/c1-15-18(26-16(2)23)13-19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12-15,18,24H,6-7,9-11H2,1-5H3/t15-,18+,21+,22-/m1/s1

InChI Key

SGXFKBQPKLDSQY-RWBNYIAVSA-N

Isomeric SMILES

C[C@@H]1[C@H](C=C2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)OC(=O)C

Canonical SMILES

CC1C(C=C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C

synonyms

vitetrifolin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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